![molecular formula C11H19ClO2 B14445467 7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 73777-20-5](/img/structure/B14445467.png)
7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane: is a chemical compound with the molecular formula C11H19ClO2 . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the spiro compound. The chlorination step is then carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving the yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex spiro compounds and heterocycles .
Biology: In biological research, it is used to study the effects of spiro compounds on various biological systems, including enzyme inhibition and receptor binding .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can lead to inhibition or activation of biological pathways. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane
- 2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane derivatives
Uniqueness: 7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. The spiro structure also contributes to its unique properties, making it a valuable compound in various applications .
Properties
CAS No. |
73777-20-5 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
11-chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H19ClO2/c1-10(2)7-13-11(14-8-10)6-4-3-5-9(11)12/h9H,3-8H2,1-2H3 |
InChI Key |
RTHCWIARRPQDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CCCCC2Cl)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


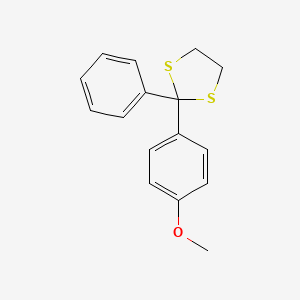
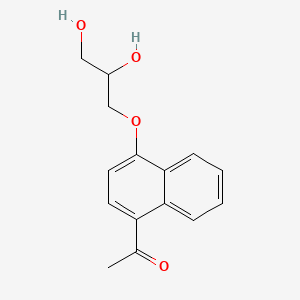
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
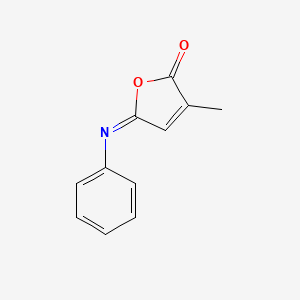
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
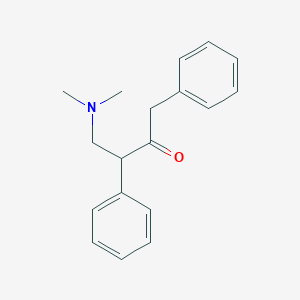
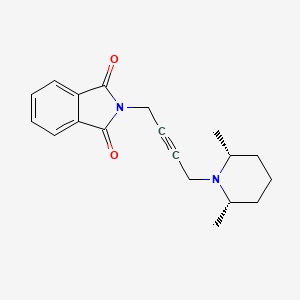
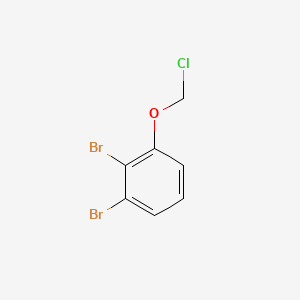
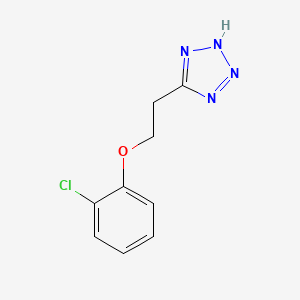
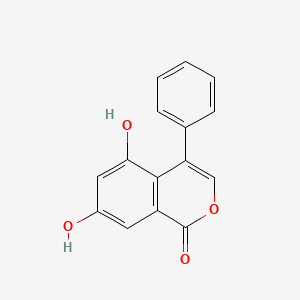
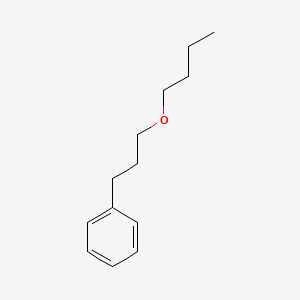
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
